Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Description
Chemical Nomenclature and Classification
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate operates under a systematic nomenclature that precisely describes its molecular architecture according to International Union of Pure and Applied Chemistry conventions. The compound is officially designated as methyl 5-amino-1-ethylpyrrole-2-carboxylate, with the systematic name 1H-Pyrrole-2-carboxylic acid, 5-amino-1-ethyl-, methyl ester providing additional structural clarity. This nomenclature system immediately conveys the presence of three key structural elements: the fundamental pyrrole ring system serving as the core heterocyclic framework, the amino substituent positioned at the 5-position of the ring, and the ethyl group attached to the nitrogen atom at the 1-position. The compound carries multiple synonyms including this compound and various database-specific identifiers that facilitate its recognition across different chemical information systems.
The molecular classification of this compound places it firmly within the heterocyclic aromatic compounds category, specifically as a substituted pyrrole derivative bearing both amino and ester functionalities. The International Chemical Identifier key KDQFBIVDSUJEMW-UHFFFAOYSA-N provides a unique digital fingerprint for this molecule, while the Simplified Molecular-Input Line-Entry System representation CCn1c(N)ccc1C(=O)OC encodes its complete structural information in a linear format. The compound's classification extends beyond simple structural categories to encompass its role as an amino acid ester derivative and its position within the broader family of nitrogen-containing heterocycles that play crucial roles in both synthetic and biological chemistry.
Historical Context of Pyrrole-2-carboxylate Derivatives
The historical development of pyrrole-2-carboxylate derivatives represents a fascinating chapter in heterocyclic chemistry that spans more than a century of scientific investigation. Pyrrole-2-carboxylic acid, the parent compound from which this compound is derived, was first synthesized over a century ago, though its recognition as a compound of biological significance emerged much later. Early research identified pyrrole-2-carboxylic acid as a degradation product of sialic acids and subsequently as a derivative resulting from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase, establishing its connection to fundamental biochemical processes. This historical trajectory demonstrates how synthetic heterocyclic compounds often reveal unexpected connections to biological systems, transforming purely academic chemical curiosities into compounds of broader scientific interest.
The evolution of pyrrole chemistry gained significant momentum through discoveries related to naturally occurring pyrrole-containing molecules such as chlorophyll, heme, and various alkaloids. These findings established pyrroles as essential components of biological macromolecules and sparked intensive research into synthetic pyrrole derivatives with potential therapeutic applications. The development of substituted pyrrole-2-carboxylate esters, including compounds like this compound, emerged from systematic efforts to explore the chemical space around these biologically important scaffolds. Research methodologies developed for converting pyrroles into pyrrole-2-acetic acid esters and related derivatives provided the synthetic foundation for accessing increasingly complex substituted pyrrole systems.
Structural Position within Pyrrole Chemistry
This compound occupies a distinctive structural position within the broader landscape of pyrrole chemistry, representing a multiply substituted derivative that showcases the versatility of the pyrrole ring system for chemical modification. The fundamental pyrrole structure consists of a five-membered aromatic heterocycle containing four carbon atoms and one nitrogen atom, with the aromatic character arising from the delocalization of the nitrogen lone pair into the ring system, creating a six pi-electron aromatic system that satisfies Hückel's rule. In this specific derivative, the substitution pattern creates a unique electronic environment where the amino group at the 5-position provides electron-donating character, while the ester functionality at the 2-position introduces electron-withdrawing properties, resulting in a molecule with balanced electronic characteristics.
The structural analysis reveals that the compound incorporates three distinct functional group modifications to the basic pyrrole framework: N-alkylation through the ethyl substituent, amino substitution at the 5-position, and ester formation at the 2-carboxyl position. This combination of modifications represents a sophisticated approach to pyrrole functionalization that balances stability concerns with reactivity potential. The N-ethyl substitution prevents the acidic character typically associated with the pyrrole N-H bond, which normally exhibits a pKa of approximately 16.5, while simultaneously altering the electronic properties of the ring system. The positioning of the amino group at the 5-position, para to the ester functionality, creates opportunities for intramolecular interactions and provides a handle for further chemical elaboration.
Significance in Heterocyclic Chemistry Research
The research significance of this compound extends far beyond its individual chemical properties to encompass its role as a representative member of the N-substituted pyrrole family that has gained increasing attention in contemporary organic synthesis. Recent investigations have highlighted the unique reactivity profiles of N-alkoxycarbonyl pyrroles compared to more traditional N-sulfonyl protected pyrroles, with computational studies demonstrating that N-alkoxycarbonyl substituents create more electron-deficient nitrogen centers. This electronic modification translates into distinct reactivity patterns that can be exploited for selective chemical transformations, making compounds like this compound valuable building blocks for complex molecule synthesis.
The compound's significance in heterocyclic chemistry research is further amplified by its potential applications in medicinal chemistry and materials science. The presence of both amino and ester functionalities provides multiple sites for chemical modification and conjugation reactions, enabling the construction of more complex molecular architectures. Research into pyrrole-based pharmaceuticals has revealed that subtle structural modifications to the pyrrole ring system can dramatically alter biological activity, making systematically substituted derivatives like this compound important for structure-activity relationship studies. The availability of this compound through specialized chemical suppliers reflects the growing research interest in exploring the chemical space around substituted pyrrole systems and their potential applications in drug discovery and materials development.
Properties
IUPAC Name |
methyl 5-amino-1-ethylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6(8(11)12-2)4-5-7(10)9/h4-5H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQFBIVDSUJEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole derivatives, which are structurally similar to pyrrole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and, consequently, the metabolism of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, the compound may inhibit the activity of certain kinases, leading to changes in downstream signaling pathways and gene expression. Additionally, it can interact with transcription factors, influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or stress responses. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and systemic functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in key biochemical reactions. For example, the compound may participate in the metabolism of amino acids and nucleotides, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and oxidative stress responses.
Biological Activity
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with an amino group and an ethyl group, contributing to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, such as enzymes and receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active pyrrole derivatives that further interact with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds containing the pyrrole moiety have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within low nanomolar ranges, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | <0.125 |
| Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | E. coli | 0.5 |
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Research indicates that certain pyrrole derivatives can effectively inhibit tumor growth in vitro and in vivo models .
Study on Antibacterial Efficacy
A study published in MDPI assessed the antibacterial efficacy of various pyrrole derivatives against resistant bacterial strains. This compound exhibited a remarkable reduction in bacterial viability at concentrations as low as 8 ng/mL against MRSE, showcasing its potential as a lead compound for developing new antibacterial agents .
Research on Anticancer Activity
Another investigation focused on the anticancer effects of pyrrole derivatives, including this compound. The results indicated that these compounds could induce cell cycle arrest and promote apoptosis in cancer cell lines through the activation of caspase pathways .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in the development of new compounds.
Reactions and Transformations
The compound can undergo several key chemical reactions:
- Oxidation : The amino group can be oxidized to produce nitro derivatives.
- Reduction : The ester group can be reduced to yield corresponding alcohols.
- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
These reactions enable the creation of a diverse array of derivatives that can be further explored for their properties and applications .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating strong potential for development into antimicrobial agents .
Drug Development
The compound is being investigated for its role in drug design, particularly in developing pharmaceuticals targeting specific biological pathways. Its ability to interact with biological molecules through hydrogen bonding enhances its potential as a therapeutic agent .
Medicinal Chemistry
Pharmaceutical Research
this compound is explored as a precursor in synthesizing novel pharmaceutical compounds. Its derivatives may possess unique pharmacological properties that can be harnessed in treating various diseases .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The amino group facilitates hydrogen bonding with enzymes and receptors, while the ester group can hydrolyze to release active pyrrole derivatives, enhancing bioactivity .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against E. coli and S. aureus. The results demonstrated significant inhibition at low concentrations, suggesting its potential use as an antibacterial agent in clinical settings .
Case Study 2: Drug Development
In another research initiative, this compound was modified to enhance its lipophilicity and bioavailability. The resulting derivatives showed improved activity against target enzymes involved in bacterial resistance mechanisms, highlighting its applicability in developing new antibiotics .
Comparison with Similar Compounds
Data Comparison Table
Preparation Methods
General Synthetic Approaches
The preparation of methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate typically involves:
- Construction or modification of the pyrrole ring with appropriate substituents.
- Introduction of the amino group at the 5-position.
- Esterification to form the methyl ester at the 2-carboxylate.
- Alkylation at the nitrogen (1-position) to introduce the ethyl group.
These steps can be achieved through various routes including condensation reactions, electrophilic substitutions, and catalytic reductions.
Condensation and Cyclization Routes
A common method for synthesizing pyrrole derivatives like this compound is the condensation of α-ketoesters with amines or anilines, followed by cyclization under catalyst-free or solvent-free conditions. For example, ethyl 1-amino-1H-pyrrole-2-carboxylate has been synthesized via condensation of ethyl pyruvate with aniline derivatives, which can be adapted to introduce methyl esters and amino groups at specific positions.
Halogenation and Subsequent Functional Group Transformations
Research on halogen-doped pyrrole building blocks provides insight into selective substitution and functionalization strategies relevant to the preparation of amino-substituted pyrroles. For instance, selective chlorination or fluorination at specific pyrrole positions using reagents like N-chlorosuccinimide or Selectfluor has been demonstrated, followed by conversion of halogenated intermediates to amino groups via nucleophilic substitution or reduction.
- Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate at low temperature yielded intermediates that were further transformed.
- Fluorination using Selectfluor in acetonitrile/acetic acid mixtures provided fluorinated esters, which were then hydrolyzed and converted to acyl chlorides for further derivatization.
- Reduction of aldehyde intermediates to methyl groups was achieved using modified Clemmensen-type reductions with zinc complexes, allowing mild conditions and reasonable yields.
These transformations illustrate the feasibility of stepwise functionalization to introduce amino and alkyl groups on the pyrrole ring.
The introduction of the amino group at the 5-position can be achieved via:
- Reduction of azide intermediates derived from halogenated pyrroles.
- Staudinger reduction of azides to amines, which avoids side reactions common in catalytic hydrogenation.
- Nucleophilic substitution of halogenated pyrrole esters with amine nucleophiles.
For example, azide intermediates prepared from halogenated pyrrole esters were converted to amines in 78% isolated yield using the Staudinger reduction, providing a clean and efficient route to the amino-substituted pyrrole.
N-Alkylation
The ethyl group at the nitrogen (1-position) is introduced typically by alkylation of the pyrrole nitrogen using ethyl halides or via reductive alkylation methods. The reaction conditions are optimized to prevent over-alkylation or ring substitution.
Summary of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
- The use of N-chlorosuccinimide for chlorination requires careful temperature control (0 °C) and chromatographic separation to isolate desired regioisomers.
- Fluorination with Selectfluor in acetonitrile/acetic acid mixture yielded cleaner reactions compared to other fluorinating agents.
- Modified Clemmensen reduction using zinc complexes in dioxane is a notable advancement, allowing aldehyde to methyl reduction under mild conditions without harsh reagents.
- Staudinger reduction is preferred over catalytic hydrogenation for azide to amine conversion to minimize side reactions and improve yield.
- Industrial scale-up focuses on maximizing yield and purity while minimizing environmental impact, typically adapting these laboratory methods with process optimization.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Synthetic Routes : Cyclocondensation reactions involving ethyl acetoacetate, amines, and carbonylating agents are typical for pyrrole derivatives. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate are synthesized via condensation with isoquinolinecarbonyl chlorides under reflux conditions .
- Optimization Strategies : Varying temperature (e.g., reflux vs. room temperature), stoichiometry of reagents, and catalysts (e.g., acid/base) can improve yield. Purification via recrystallization or column chromatography is critical, as noted in NMR characterization workflows .
Q. How can X-ray crystallography and software like SHELX or WinGX be utilized to determine the molecular structure?
- Crystallography Workflow : Single-crystal X-ray diffraction data are processed using SHELX-76 or SHELXL for structure refinement. WinGX provides a graphical interface for data analysis, including hydrogen bonding and packing diagrams .
- Key Parameters : Anisotropic displacement parameters (modeled via ORTEP) and R-factor convergence (<5%) ensure structural accuracy. SHELXD is robust for solving phases in small-molecule crystals .
Q. What spectroscopic methods are effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify substituents and regiochemistry. For example, pyrrole protons typically resonate between δ 6.0–7.5 ppm, while ester groups appear at δ 4.0–4.3 ppm .
- Mass Spectrometry : ESI-MS (e.g., m/z 309.3 for related esters) confirms molecular weight, with fragmentation patterns aiding functional group assignment .
Advanced Research Questions
Q. How can computational methods like DFT contribute to understanding the electronic properties of this compound?
- DFT Applications : Geometry optimization and electrostatic potential maps (using Gaussian or ORCA) reveal electron density distribution, aiding in predicting reactivity. For pyrrole derivatives, frontier molecular orbitals (HOMO/LUMO) are analyzed to assess charge transfer interactions .
- Hydrogen Bonding Analysis : Graph-set notation (e.g., Etter’s rules) classifies intermolecular interactions, with software like Mercury visualizing motifs like R22(8) rings .
Q. How can researchers address contradictions in crystallographic data or unexpected hydrogen bonding patterns?
- Data Reconciliation : Compare SHELXL refinement results with alternative software (e.g., OLEX2). Discrepancies in bond lengths (>0.02 Å) may indicate twinning or disorder, requiring higher-resolution data .
- Hydrogen Bond Validation : Use PLATON to validate H-bond geometry against database norms. For example, N–H···O bonds in pyrroles typically have d(D–A) ≈ 2.8–3.0 Å .
Q. What strategies mitigate instability or decomposition during the synthesis of this compound?
- Reaction Environment : Use inert atmospheres (N2/Ar) to prevent oxidation. Low-temperature conditions (0–5°C) stabilize intermediates in acylations .
- Handling Precautions : Avoid prolonged exposure to moisture or light. Safety protocols (e.g., fume hoods, PPE) are essential, as outlined in SDS guidelines for similar esters .
Methodological Notes
- Synthesis Optimization : Design fractional factorial experiments to test variables like solvent polarity (DMF vs. THF) and catalyst loading.
- Data Interpretation : Cross-validate spectroscopic and crystallographic results with computational models to resolve ambiguities (e.g., tautomerism in amino-pyrroles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
